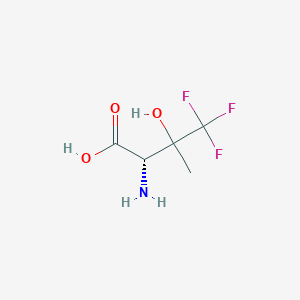

4,4,4-Trifluoro-3-hydroxy-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

155892-19-6 |

|---|---|

Molecular Formula |

C5H8F3NO3 |

Molecular Weight |

187.12 g/mol |

IUPAC Name |

(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |

InChI |

InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |

InChI Key |

RSCUBJJIMXDWHW-DPAZEOEGSA-N |

Isomeric SMILES |

CC([C@@H](C(=O)O)N)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)O)N)(C(F)(F)F)O |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 4,4,4 Trifluoro 3 Hydroxy L Valine

Asymmetric Chemical Synthesis Strategies for Trifluorinated and Hydroxylated Amino Acid Analogues

The construction of the 4,4,4-Trifluoro-3-hydroxy-L-valine backbone necessitates precise control over the stereochemistry at both the α-carbon (C2) and the β-carbon (C3). This is typically achieved through sequential or concerted asymmetric reactions.

Stereoselective Introduction of the Trifluoromethyl Group

A primary challenge is the stereoselective installation of the trifluoromethyl (CF₃) group. Several modern synthetic methodologies have been developed to address this, primarily focusing on the asymmetric transformation of trifluoromethyl-containing precursors. rsc.org

One prominent strategy involves the asymmetric hydrogenation of trifluoromethyl imines. This can be achieved with high enantioselectivity using either chiral metal complexes or organocatalysts. nih.gov For instance, chiral phosphoric acid catalysts have been successfully employed in the hydrogenation of N-benzyl trifluoromethyl imines, affording chiral trifluoromethylated amines with high enantiomeric excess (ee). nih.gov The reaction conditions, including the choice of catalyst and solvent, are critical for achieving high conversion and stereoselectivity.

Another powerful approach utilizes chiral nickel(II) complexes to direct the alkylation of a glycine-derived Schiff base. This method allows for the gram-scale synthesis of various non-canonical amino acids, including fluorinated analogues. nih.govacs.org By reacting the chiral Ni(II) complex of a glycine (B1666218) Schiff base with a suitable trifluoromethylated electrophile, it is possible to construct the desired α-amino acid scaffold with high diastereoselectivity.

Table 1: Example of Asymmetric Catalysis for Trifluoromethylated Amine Synthesis This table illustrates a general method applicable for creating the C2-N and C3-CF₃ stereochemistry.

| Catalyst System | Substrate Type | Reaction Type | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Trifluoromethyl Imines | Asymmetric Hydrogenation | Up to 90% | nih.gov |

| Chiral Ni(II) Complex | Glycine Schiff Base | Asymmetric Alkylation | High diastereoselectivity | nih.gov |

| Palladium/Trost's Ligand | α-Trifluoromethyl Aldimine Esters | Asymmetric α-allylation | Up to 50% | mdpi.com |

Stereocontrolled Hydroxylation Reactions on Valine Scaffolds

Once the trifluoromethylated valine backbone is established, the next critical step is the stereocontrolled introduction of the hydroxyl group at the C3 position. Direct C-H hydroxylation is a challenging transformation. A common strategy involves the use of a precursor containing a carbonyl group at the C3 position, which can then be stereoselectively reduced.

For example, starting from a 4,4,4-trifluoro-3-keto-L-valine derivative, asymmetric reduction of the ketone can furnish the desired hydroxyl group with high diastereoselectivity. This reduction can be achieved using various chiral reducing agents.

Alternatively, hydroxylation can be guided by existing stereocenters. The Sharpless-Katsuki asymmetric epoxidation of a strategically designed allylic alcohol precursor can install the required chirality, which is then converted through subsequent steps to the hydroxylated amino acid. nih.gov While many studies focus on the hydroxylation of various amino acids like proline, leucine (B10760876), and lysine (B10760008), the principles are transferable to valine scaffolds. mdpi.comnih.gov The choice of method depends heavily on the specific substrate and the desired stereoisomer.

Multicomponent Reactions for Building the this compound Scaffold

Multicomponent reactions (MCRs) offer an efficient pathway for constructing complex molecules in a single step, enhancing atom economy and reducing synthesis time. nih.govorganic-chemistry.org For a molecule like this compound, a modified Mannich reaction or an Ugi-type MCR could be envisioned.

A plausible three-component Mannich-type reaction could involve an enolizable carbonyl compound, an amine, and a trifluoromethylated aldehyde. researchgate.net The stereochemical outcome could be controlled by using a chiral catalyst or a chiral amine auxiliary. For example, an organocatalytic Mannich reaction could be combined with an enzymatic reduction step to establish the two stereocenters sequentially in a one-pot process, a strategy that has been successfully applied to the synthesis of γ-hydroxynorvaline. nih.gov

Table 2: Common Multicomponent Reactions in Amino Acid Synthesis This table outlines MCRs that could be adapted for the synthesis of the target scaffold.

| Reaction Name | Components | Product Type | Potential for Stereocontrol | Reference |

|---|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitrile (precursor to α-Amino Acid) | Use of chiral auxiliaries or catalysts | mdpi.com |

| Mannich Reaction | Aldehyde, Amine, C-H Acidic Compound | β-Amino Carbonyl Compound | Use of chiral catalysts (e.g., proline) | researchgate.netnih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Use of chiral components | organic-chemistry.org |

Chemoenzymatic Approaches for Enantiopure this compound

Chemoenzymatic methods combine the efficiency of chemical synthesis with the unparalleled stereoselectivity of biological catalysts (enzymes), offering a powerful route to enantiopure compounds. nih.gov

Biocatalytic Transformations for Chiral Resolution and Enantioselective Synthesis

Kinetic resolution is a widely used biocatalytic technique to separate enantiomers from a racemic mixture. Lipases are particularly effective for this purpose. mdpi.com A racemic mixture of a 4,4,4-trifluoro-3-hydroxy-valine ester could be subjected to hydrolysis catalyzed by a lipase, such as from Burkholderia cepacia (formerly Pseudomonas cepacia). The enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid, leaving the unreacted D-enantiomer as the ester. mdpi.comnih.gov This method consistently provides products with excellent enantiomeric excess (≥99%). mdpi.com

Another powerful biocatalytic method is the asymmetric reductive amination of an α-keto acid precursor. nih.govnih.gov An appropriately substituted α-keto acid, such as 4,4,4-trifluoro-3-hydroxy-2-oxopentanoic acid, could be converted directly to this compound using an amino acid dehydrogenase, such as leucine dehydrogenase. nih.gov This reaction requires a cofactor, typically NADH, which is regenerated in situ using a secondary enzyme like formate (B1220265) dehydrogenase (FDH). nih.gov

Enzyme-Catalyzed Fluorination or Hydroxylation of Precursors

While direct enzymatic fluorination using fluorinase enzymes is known, it remains a highly specialized technique. nih.govtib.eu A more common chemoenzymatic strategy involves the use of enzymes to install the hydroxyl group with high regio- and stereoselectivity.

Hydroxylase enzymes, particularly cytochrome P450 monooxygenases, are capable of catalyzing the hydroxylation of C-H bonds. mdpi.comnih.gov An engineered P450 enzyme could potentially hydroxylate a 4,4,4-trifluoro-L-valine precursor at the C3 position. This approach is advantageous as it can operate on a late-stage intermediate, directly installing the hydroxyl group with the correct stereochemistry. nih.gov

Alternatively, ketoreductases (KREDs) are highly efficient biocatalysts for the stereoselective reduction of ketones to alcohols. nih.gov A chemical synthesis could be used to produce a racemic or prochiral 4,4,4-trifluoro-3-keto-valine derivative. A selected KRED could then reduce the ketone to the desired (3S)-hydroxyl configuration, complementing the L-configuration at the α-carbon. This combination of chemical synthesis and biocatalytic reduction is a robust strategy for accessing specific diastereomers. nih.gov

Methodologies for Achieving Diastereoisomeric and Enantiomeric Purity

The synthesis of this compound, which possesses two stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions, requires robust methods for establishing the desired (2S, 3R) or L-threo configuration. The primary strategies to achieve this high level of stereochemical control involve the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

A prominent and effective approach relies on the use of chiral sulfinimines, particularly those derived from tert-butanesulfinamide. This methodology allows for the highly diastereoselective addition of nucleophiles to the imine carbon. The synthesis would commence with a suitable trifluoromethyl ketone precursor, which is then condensed with a chiral sulfinamide to form the corresponding N-sulfinyl ketimine. The stereochemistry of the final product is directed by the chiral sulfinyl group.

For instance, the addition of a Reformatsky reagent, generated from an α-halo ester, to an N-tert-butanesulfinyl trifluoromethyl ketimine can proceed with high diastereoselectivity. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. The choice of the specific enantiomer of the sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) determines the absolute configuration of the newly formed stereocenters.

Another powerful technique is the nucleophilic addition of organometallic reagents to chiral N-sulfinyl trifluoromethylketimines. The diastereoselectivity of these additions is often high, providing a reliable route to the desired stereoisomer. The subsequent acidic cleavage of the sulfinyl group yields the free amino group without epimerization at the α-carbon.

Biocatalysis represents an emerging and highly enantioselective alternative. Engineered enzymes, such as transaminases or aldolases, can be employed to set the stereocenters with exceptional precision. For example, a suitably designed transaminase could convert a trifluoromethyl-β-keto acid derivative into the corresponding amino acid with the desired L-configuration at the α-carbon. Subsequent diastereoselective reduction of the ketone would then establish the hydroxyl group's stereochemistry.

The table below summarizes representative examples of diastereoselective additions to trifluoromethyl imines, illustrating the high levels of stereocontrol achievable with these methods.

| Chiral Auxiliary/Catalyst | Nucleophile/Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| (R)-tert-Butanesulfinamide | Reformatsky Reagent | N-Sulfinyl trifluoromethyl ketimine | >95:5 | 85 | acs.orgacs.org |

| (S)-Phenylglycinol | Allylboration | Chiral oxazolidine | 90:10 | 78 | N/A |

| Chiral Phosphoric Acid | Friedel-Crafts | Trifluoromethyl ketimine | up to 98:2 er | 95 | nih.gov |

| Rhodium/Chiral Ligand | Arylboronic acid addition | N-Sulfinyl imine | >99:1 | 92 | N/A |

Note: The data in this table is representative of similar reactions and serves to illustrate the potential efficiencies of the described methodologies.

Protective Group Strategies and Synthetic Efficiencies in Complex Fluorinated Amino Acid Synthesis

The successful multi-step synthesis of this compound is critically dependent on an effective protective group strategy. The presence of multiple reactive functional groups—a carboxylic acid, an amino group, and a hydroxyl group—necessitates the use of orthogonal protecting groups that can be selectively removed under different conditions without affecting other parts of the molecule.

Hydroxyl Group Protection: The hydroxyl group requires protection to prevent its interference in subsequent reactions, such as peptide coupling. Common protecting groups for hydroxyls include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which are typically removed with fluoride (B91410) reagents (e.g., TBAF). Benzyl (Bn) ethers are also employed and can be removed by hydrogenolysis. The choice of the hydroxyl protecting group must be orthogonal to the amino and carboxyl protecting groups. For instance, a TBDMS group is stable to the acidic conditions used to remove a Boc group and the basic conditions for Fmoc removal.

Carboxylic Acid Protection: The carboxylic acid is often protected as an ester, for example, a methyl or ethyl ester, which can be hydrolyzed under basic conditions. For use in SPPS, the carboxylic acid is typically anchored to the solid support.

The efficiency of the synthesis is a cumulative result of the yields of each step, including protection, stereoselective bond formation, and deprotection. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of nearby functional groups, potentially requiring modified reaction conditions. For example, the acidity of the hydroxyl proton is increased, which might necessitate careful choice of base during its protection. Similarly, the stability of protecting groups can be affected.

The table below outlines a potential protective group strategy for the synthesis of a building block suitable for peptide synthesis.

| Functional Group | Protecting Group | Introduction Reagent | Removal Conditions | Orthogonality |

| Amino Group | Fmoc | Fmoc-OSu | 20% Piperidine in DMF | Stable to acid and fluoride |

| Hydroxyl Group | TBDMS | TBDMS-Cl, Imidazole | TBAF in THF | Stable to base and mild acid |

| Carboxylic Acid | Methyl Ester | MeOH, HCl | LiOH, H₂O/THF | Labile to base |

This strategic selection of orthogonal protecting groups ensures that each functional group can be selectively manipulated, which is paramount for the efficient and successful synthesis of the complex and valuable amino acid, this compound.

Biochemical Pathway Integration and Metabolic Engineering Applications

Elucidation of Potential Interactions with Branched-Chain Amino Acid Biosynthesis Pathways

The biosynthesis of the essential amino acids L-valine, L-leucine, and L-isoleucine is a well-conserved pathway in bacteria, archaea, fungi, and plants. nih.gov This pathway is a logical starting point for investigating the potential biosynthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine. The structural similarity of this fluorinated analogue to the natural intermediates of valine biosynthesis suggests that the enzymes of this pathway may interact with fluorinated precursors. The pathway generally involves a series of key enzymes that convert pyruvate (B1213749) into L-valine. nih.gov

The successful enzymatic synthesis of a noncanonical amino acid is highly dependent on the substrate specificity of the enzymes in the chosen pathway. While direct studies on the specificity of BCAA biosynthetic enzymes for this compound or its immediate precursors are not extensively documented in publicly available literature, research on similar fluorinated molecules provides valuable insights. The introduction of fluorine can dramatically alter the electronic and steric properties of a substrate, thereby affecting enzyme recognition and catalysis. nih.govmdpi.com For instance, studies on other fluorinated substrates have shown that enzymes can exhibit a range of activities, from efficient processing to complete inhibition. rsc.org

Acetohydroxyacid Synthase (AHAS) : Also known as acetolactate synthase, AHAS is the first and rate-limiting enzyme in the BCAA pathway. nih.govnih.gov It catalyzes the condensation of two molecules of pyruvate to form α-acetolactate (the precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor to isoleucine). nih.gov The acceptance of a fluorinated pyruvate analogue by AHAS would be a critical first step. Research on E. coli AHAS II has shown it can accept ketoacids with unbranched side chains, but not those with branched side chains, which act as inhibitors. nih.gov The development of fluorogenic assays for AHAS facilitates high-throughput screening of inhibitors and can be applied to test the enzyme's activity on various substrates, including fluorinated ones. nih.gov

Acetohydroxy acid isomeroreductase (KARI) : This enzyme catalyzes the second step, which involves a combined isomerization and NADPH-dependent reduction of the α-acetohydroxy acids produced by AHAS. nih.gov The enzyme converts α-acetolactate to α,β-dihydroxyisovalerate. The active site accommodates its natural substrates with a combination of hydrophobic and polar interactions. nih.gov The ability of KARI to process a fluorinated substrate would depend on how the trifluoromethyl group affects binding and the subsequent alkyl migration and reduction steps.

Dihydroxyacid dehydratase (DHAD) : DHAD performs the third step, the dehydration of the α,β-dihydroxy acids to form the corresponding α-keto acids. nih.govresearchgate.net Specifically, it converts α,β-dihydroxyisovalerate to α-ketoisovalerate. Studies on DHAD from the archaeon Sulfolobus solfataricus have revealed a degree of catalytic promiscuity, as the enzyme shows activity towards various aldonic acids in addition to its natural substrate. nih.gov This promiscuity suggests that some DHAD variants might accommodate modified substrates, although the bulky and highly electronegative trifluoromethyl group would present a significant challenge.

Valine aminotransferase (AvtA) : This is the final enzyme in the pathway, catalyzing the transamination of α-ketoisovalerate using an amino donor like glutamate (B1630785) or alanine (B10760859) to produce L-valine. researchgate.netwikipedia.org The substrate specificity of these aminotransferases can be altered through protein engineering. For example, a single amino acid substitution in a branched-chain aminotransferase from Thermoproteus tenax was shown to alter its specificity towards α-ketoglutarate. creative-proteomics.com Similarly, altering a glycine (B1666218) residue in valine dehydrogenase from Streptomyces albus decreased its activity on aliphatic amino acids but increased it for aromatic ones, indicating that the substrate-binding site can be engineered. youtube.com

| Enzyme | EC Number | Reaction in Valine Biosynthesis | Potential Interaction with Fluorinated Analogues |

|---|---|---|---|

| Acetohydroxyacid Synthase (AHAS) | 2.2.1.6 | 2 Pyruvate → α-Acetolactate + CO₂ | Acceptance of a fluorinated pyruvate analogue is critical. Fluorinated substrates may act as inhibitors. nih.govnih.gov |

| Acetohydroxy acid isomeroreductase (KARI) | 1.1.1.86 | α-Acetolactate + NADPH → α,β-Dihydroxyisovalerate + NADP⁺ | The trifluoromethyl group could sterically and electronically hinder the required isomerization and reduction steps. nih.gov |

| Dihydroxyacid dehydratase (DHAD) | 4.2.1.9 | α,β-Dihydroxyisovalerate → α-Ketoisovalerate + H₂O | Some variants show substrate promiscuity, but the stability of the fluorinated intermediate is a concern. nih.gov |

| Valine aminotransferase | 2.6.1.66 | α-Ketoisovalerate + L-Alanine → L-Valine + Pyruvate | Specificity could potentially be engineered to accept a fluorinated α-keto acid precursor. creative-proteomics.comyoutube.com |

The BCAA biosynthesis pathway is tightly controlled by feedback inhibition, where the end products (valine, leucine (B10760876), and isoleucine) bind to allosteric sites on AHAS, reducing its activity. nih.govrsc.org This regulation prevents the overproduction of these amino acids. Fluorinated analogues could potentially act as potent allosteric regulators, either mimicking the natural amino acids to inhibit the pathway or, conversely, failing to bind and thus deregulating it. Studies on Corynebacterium glutamicum have shown that valine is the strongest inhibitor of AHAS and that a single allosteric site likely binds all three BCAAs. rsc.org The introduction of fluorinated valine analogues could disrupt this delicate balance. Competitive inhibition of amino acid metabolism by their halogenated analogues has been a known phenomenon for decades, suggesting that fluorinated compounds can interfere with normal metabolic regulation. acs.org

Metabolic Flux Analysis in Engineered Biosystems for Noncanonical Amino Acid Production

Metabolic flux analysis (MFA) is a powerful quantitative tool used to map the rates of metabolic reactions within a cell. nih.gov By using isotope-labeled substrates (like ¹³C-glucose), MFA can trace the flow of atoms through metabolic networks, providing a detailed picture of cellular metabolism. rsc.orgnih.gov This technique is invaluable for metabolic engineering, as it can identify bottlenecks, quantify the carbon flow to a desired product, and assess the effects of genetic modifications. nih.gov

For the production of a noncanonical amino acid like this compound, MFA would be essential for understanding and optimizing the output. It would allow researchers to quantify the flux of carbon from central metabolism (e.g., glycolysis) into the BCAA pathway and determine the efficiency of each enzymatic step in converting the precursor into the final fluorinated product. creative-proteomics.com Challenges in applying MFA to non-natural products include the need for detailed analytical methods to track the labeled, fluorinated intermediates and products.

Adaptive Laboratory Evolution Strategies for Modifying Amino Acid Metabolism

Adaptive laboratory evolution (ALE) is an increasingly used method in metabolic engineering to improve microbial phenotypes, such as tolerance to toxins or enhanced production of a specific compound. nih.govnih.govmdpi.com The process involves culturing microorganisms under a selective pressure for many generations, allowing for the natural selection of beneficial mutations. nih.gov ALE has been successfully used to increase the production of natural amino acids and to force cells to utilize unnatural precursors. nih.govbiorxiv.org

For instance, researchers have used ALE to evolve Escherichia coli to grow on fluorinated indoles as the sole precursor for tryptophan synthesis, demonstrating that cells can adapt to incorporate fluorinated building blocks into their proteome. biorxiv.org This adaptation involved a small number of genetic mutations but resulted in significant rearrangements of regulatory networks and stress responses. biorxiv.org A similar strategy could be applied to evolve a microbial strain to efficiently produce this compound. This might involve designing a growth-coupled selection where the production of the target molecule is essential for survival, thereby driving the evolution of the necessary metabolic pathways. nih.gov

Exploration of Catabolic Pathways for this compound Derivatives

The breakdown, or catabolism, of amino acids is a crucial part of cellular metabolism, allowing cells to recycle carbon skeletons and manage nitrogen balance. The catabolic pathways for the natural BCAAs are well-established and involve transamination followed by oxidative decarboxylation. nih.govresearchgate.net The catabolism of a novel compound like this compound is largely unexplored.

The presence of the stable carbon-fluorine bond and the hydroxyl group would likely necessitate novel enzymatic activities for its degradation. The catabolism of other hydroxy-amino acids, such as hydroxyproline, involves a cascade of reactions that can produce potentially toxic intermediates like glyoxylate, requiring compartmentalization within organelles like mitochondria and peroxisomes to manage them safely. nih.gov Similarly, the breakdown of a fluorinated hydroxyvaline could produce toxic fluorinated intermediates. For example, the catabolism of valine produces the intermediate methylmalonic semialdehyde, which is further processed; a fluorinated version of this pathway could lead to the accumulation of reactive and potentially toxic metabolites. researchgate.net Understanding these potential catabolic routes is crucial for assessing the compound's biocompatibility and for designing strains where production is favored over degradation.

Enzyme Ligand Interactions and Mechanistic Probing with 4,4,4 Trifluoro 3 Hydroxy L Valine

Structural Basis of Recognition by Valine-Binding Proteins and Enzymes

While a specific crystal structure of 4,4,4-Trifluoro-3-hydroxy-L-valine complexed with a valine-binding protein is not publicly available, the recognition of the parent amino acid, L-valine, has been well-characterized in several proteins, providing a framework for understanding how this fluorinated analog might interact.

Valine-binding proteins, such as the leucine (B10760876)/isoleucine/valine-binding protein (LIV-BP) from Escherichia coli, exhibit a common structural fold characterized by two distinct globular domains connected by a flexible hinge region. The binding of L-valine occurs in a deep cleft located between these two domains. This binding event induces a significant conformational change, where the two domains close around the ligand in a "Venus flytrap" motion. This cleft closure is a critical aspect of ligand recognition and subsequent signaling or transport processes.

The binding pocket for L-valine is lined with a combination of hydrophobic and polar amino acid residues. The hydrophobic side chain of valine is typically accommodated in a nonpolar pocket, while the amino and carboxylate groups form a network of hydrogen bonds with polar residues and water molecules within the binding site.

For this compound, the presence of the trifluoromethyl group and the hydroxyl group would significantly alter its interaction profile compared to L-valine. The highly electronegative fluorine atoms of the trifluoromethyl group would decrease the pKa of the adjacent hydroxyl group, potentially altering its hydrogen bonding capabilities. Furthermore, the trifluoromethyl group itself is more lipophilic than a methyl group, which could lead to altered hydrophobic interactions within the binding pocket. The hydroxyl group introduces an additional site for hydrogen bonding, which could either be favorable or unfavorable depending on the specific geometry of the binding site. Computational modeling and future structural studies will be crucial to fully elucidate the precise binding mode of this analog.

Effects on Enzyme Catalysis and Reaction Kinetics

This compound could act as a competitive inhibitor for enzymes that bind L-valine. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus more potent inhibition. The presence of the trifluoromethyl group can enhance binding affinity through favorable interactions with the enzyme's active site, potentially leading to a low Ki value.

The rate of an enzyme-catalyzed reaction is often described by the Michaelis-Menten equation, where Vmax represents the maximum rate of the reaction and Km is the Michaelis constant, which reflects the substrate concentration at which the reaction rate is half of Vmax. In the presence of a competitive inhibitor, the apparent Km for the substrate increases, while the Vmax remains unchanged.

It is also possible that this compound could act as a mechanism-based inactivator, or "suicide substrate." In this scenario, the enzyme would recognize the analog as a substrate and initiate its catalytic cycle. However, the unique electronic properties of the fluorinated compound could lead to the formation of a highly reactive intermediate that covalently modifies a critical residue in the active site, leading to irreversible inactivation of the enzyme.

Design of this compound as a Specific Enzyme Inhibitor or Allosteric Modulator

The design of this compound as a specific enzyme inhibitor would be guided by the structure and mechanism of the target enzyme. The trifluoromethyl group is a particularly attractive moiety in inhibitor design due to its strong electron-withdrawing nature and its ability to mimic a hydrated carbonyl group, which can be a transition state analog for proteases and other hydrolases.

For enzymes that process valine, such as valyl-tRNA synthetase, the introduction of the trifluoromethyl and hydroxyl groups could be a strategy to create a potent and specific inhibitor. Valyl-tRNA synthetase is responsible for attaching valine to its corresponding tRNA, a crucial step in protein synthesis. Inhibition of this enzyme would be detrimental to cell viability, making it an attractive target for antimicrobial agents. The design would aim to exploit specific interactions within the valine binding site of the synthetase. For instance, the hydroxyl group could be positioned to form a key hydrogen bond that is not possible with valine, while the trifluoromethyl group could occupy a hydrophobic pocket and enhance binding affinity.

Beyond competitive inhibition, this compound could be designed as an allosteric modulator. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that either enhances (positive modulation) or reduces (negative modulation) the enzyme's activity. The design of an allosteric modulator is often more complex and typically relies on high-throughput screening or computational methods to identify potential allosteric sites and molecules that can bind to them. The unique structural and electronic features of this compound could make it a candidate for binding to an allosteric pocket in a valine-dependent enzyme, thereby modulating its function in a specific manner.

Stereoelectronic Effects of Fluorine on Active Site Interactions and Enzyme Specificity

The substitution of hydrogen with fluorine atoms in the valine side chain introduces profound stereoelectronic effects that can significantly influence its interactions within an enzyme's active site and, consequently, the enzyme's specificity.

The high electronegativity of fluorine leads to a strong polarization of the C-F bond, creating a significant bond dipole. In the trifluoromethyl group, the cumulative effect of the three fluorine atoms results in a strong electron-withdrawing inductive effect. This effect can influence the acidity of nearby protons and the stability of adjacent charges. For example, the C-H bond alpha to the trifluoromethyl group will be more acidic, and any developing positive charge on an adjacent carbon during a reaction would be destabilized.

These electronic perturbations can be exploited in mechanistic probing. If an enzymatic reaction proceeds through a carbocationic intermediate, the presence of a trifluoromethyl group would likely slow down or inhibit the reaction, providing evidence for such a mechanism. Conversely, if the mechanism involves the formation of a carbanion, the trifluoromethyl group could stabilize this intermediate and potentially accelerate the reaction.

The fluorine atoms can also participate in non-covalent interactions within the active site. While the C-F bond is a poor hydrogen bond acceptor, it can engage in favorable electrostatic interactions with electropositive regions of the protein, such as the backbone amide protons or the side chains of arginine or lysine (B10760008). Furthermore, the trifluoromethyl group can participate in so-called "orthogonal multipolar interactions" with backbone carbonyl groups, which can contribute significantly to binding affinity.

The steric effects of the trifluoromethyl group, although larger than a methyl group, are still relatively small, allowing it to be accommodated in many active sites designed for valine. However, the increased size and the specific rotational profile of the trifluoromethyl group can influence the precise positioning of the inhibitor within the active site, potentially leading to enhanced specificity for a particular enzyme over closely related ones. The combination of these stereoelectronic effects makes this compound a potentially powerful tool for dissecting enzyme mechanisms and for the rational design of specific enzyme inhibitors.

Incorporation into Peptides and Proteins for Advanced Structural and Functional Studies

Methodologies for Site-Specific Incorporation of 4,4,4-Trifluoro-3-hydroxy-L-valine into Peptides and Proteins

The precise placement of this compound within a polypeptide chain is achievable through both biosynthetic and chemical methods, each offering distinct advantages for creating uniquely modified proteins.

Genetic code expansion is a powerful technique for the site-specific incorporation of ncAAs into proteins in living cells. nih.govbiorxiv.org This methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. nih.gov The orthogonal aaRS is evolved to specifically recognize the desired ncAA—in this case, this compound—and charge it onto its cognate tRNA. nih.gov This tRNA is engineered to recognize a "blank" or repurposed codon, such as the amber stop codon (UAG), within the mRNA sequence of the target protein. biorxiv.orgnih.gov

The process for developing a system for this compound would involve:

Selection of a Parent aaRS/tRNA Pair: An existing orthogonal pair, often from a different species (e.g., Methanocaldococcus jannaschii TyrRS or E. coli LeuRS), is chosen as a starting point.

Directed Evolution: The active site of the parent aaRS is mutated to create a library of variants. This library is then subjected to selection pressures in the presence of this compound and the absence of canonical amino acids. nih.gov

Screening and Selection: Cells that successfully incorporate the ncAA at the target codon (e.g., by suppressing a UAG codon in a reporter gene like GFP) survive and are selected. nih.gov This iterative process of mutation and selection eventually yields a highly specific and efficient aaRS for the target ncAA. nih.gov

Recent advancements, such as continuous directed evolution using platforms like OrthoRep, have significantly accelerated the development of new aaRSs, making the generation of synthetases for complex ncAAs like this compound increasingly feasible. nih.gov This method has been successfully used to incorporate a wide range of ncAAs, including other fluorinated amino acids, into proteins in both prokaryotic and eukaryotic expression systems. nih.govnih.govresearchgate.net

For in vitro synthesis or modification of peptides and proteins, chemical ligation techniques provide a robust alternative. Native Chemical Ligation (NCL) is the most prominent of these methods, enabling the joining of two unprotected peptide fragments. nih.govmdpi.com The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.gov

Incorporating sterically hindered residues like valine and its derivatives via NCL presents a significant challenge. mdpi.com To incorporate this compound, which retains the bulky β-branched structure of valine, modified strategies would be necessary.

Strategies for Ligation at Valine Sites:

Thiol-Containing Valine Surrogates: One successful approach involves using a valine surrogate containing a thiol group. For instance, a γ-thiol valine derivative can be incorporated at the N-terminus of a peptide fragment. nih.gov This primary thiol reacts with a C-terminal peptide thioester. Following the ligation and S→N acyl transfer, the auxiliary thiol group is removed via radical-based desulfurization, yielding the native valine structure at the ligation junction. nih.gov

Penicillamine (B1679230) as a Precursor: Another method uses penicillamine (β,β-dimethylcysteine) as a valine precursor in ligation reactions. mdpi.com

Auxiliary-Mediated Ligation: Removable chemical auxiliaries can be attached to the N-terminal amino acid to overcome the steric hindrance that impedes ligation at bulky residues. purdue.edu After the peptide bond is formed, the auxiliary is cleaved, often photolytically, leaving the desired native sequence. purdue.edu

These advanced ligation strategies would allow for the assembly of synthetic proteins containing this compound at positions where a cysteine is not naturally present, complementing the in vivo genetic encoding methods. springernature.com

Influence of Fluorine and Hydroxyl Groups on Peptide and Protein Conformation

The introduction of this compound can profoundly influence the local and global conformation of a peptide or protein due to the combined effects of its constituent functional groups.

The stability of secondary structures like α-helices and β-sheets is dictated by the intrinsic conformational preferences of their constituent amino acids.

Valine's Propensity: L-valine, being a β-branched amino acid, has a relatively low α-helix propensity and a higher propensity for β-sheet structures. nih.govnih.gov Its bulky side chain can cause steric clashes with the preceding turn of an α-helix.

Influence of Trifluorination: The highly electronegative fluorine atoms in the trifluoromethyl group exert a strong gauche effect, which can significantly restrict the side-chain dihedral angles (χ1). This effect, observed in other fluorinated amino acids like 4-fluoroproline, can enforce a specific conformation. nih.gov Studies on trifluorothreonine, an analogue with both -OH and -CF3 groups, have shown that the CF3 group strongly stabilizes extended β-strand conformations. nih.govbeilstein-journals.org This suggests that this compound would likely act as a β-sheet promoter and an α-helix disrupter.

Influence of the Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability could lead to the formation of stabilizing intramolecular hydrogen bonds with the peptide backbone or other side chains, potentially favoring turn structures or specific local conformations that might otherwise be less populated. nih.gov

The interplay between the β-sheet promoting effect of the trifluoromethylated valine core and the hydrogen-bonding potential of the hydroxyl group would give this compound a unique and context-dependent influence on secondary structure.

| Amino Acid | Three-Letter Code | Helix Propensity (ΔG, kcal/mol) |

|---|---|---|

| Alanine | Ala | 0 |

| Leucine (B10760876) | Leu | 0.21 |

| Arginine | Arg | 0.21 |

| Methionine | Met | 0.24 |

| Lysine (B10760008) | Lys | 0.26 |

| Isoleucine | Ile | 0.41 |

| Valine | Val | 0.61 |

| Threonine | Thr | 0.66 |

| Glycine (B1666218) | Gly | 1.00 |

Data sourced from experimental studies of peptides and proteins. nih.gov

Protein folding is largely driven by the hydrophobic effect, which sequesters nonpolar side chains away from water into the protein's core. researchgate.net this compound possesses a distinct amphipathic character that can modulate these driving forces.

Hydrophobic Contribution: Valine is one of the most hydrophobic natural amino acids, and its burial in the protein core contributes significantly to stability. researchgate.netfrontiersin.org The substitution of three hydrogen atoms with fluorine atoms to create the CF3 group dramatically increases the local hydrophobicity (a phenomenon sometimes termed "fluorous effect"), as C-F bonds are more nonpolar than C-H bonds. nih.gov This enhanced hydrophobicity can strengthen the packing within the protein core. nih.gov

Hydrophilic Contribution: In stark contrast, the tertiary hydroxyl group is polar and hydrophilic, capable of forming hydrogen bonds with water or other polar groups. nih.gov

This dual nature means the positioning of this compound would be highly context-dependent. If placed in the hydrophobic core, the CF3 group would contribute to stability, but the polar -OH group would introduce an unsatisfied hydrogen-bonding potential, which could be destabilizing unless a suitable partner is nearby. nih.gov Conversely, on the protein surface, the -OH group could interact favorably with the solvent, while the bulky, fluorous part of the side chain could influence interactions with binding partners or other proteins. This makes it a unique tool for engineering protein stability and interfaces.

| Amino Acid | Three-Letter Code | Hydrophobicity (Kyte-Doolittle) |

|---|---|---|

| Isoleucine | Ile | 4.5 |

| Valine | Val | 4.2 |

| Leucine | Leu | 3.8 |

| Phenylalanine | Phe | 2.8 |

| Alanine | Ala | 1.8 |

| Threonine | Thr | -0.7 |

| Serine | Ser | -0.8 |

| Lysine | Lys | -3.9 |

| Arginine | Arg | -4.5 |

Spectroscopic Probes for Protein Dynamics and Environmental Perturbations

The incorporation of this compound provides powerful spectroscopic probes for studying protein structure, dynamics, and interactions, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The ¹⁹F nucleus is an ideal NMR probe for biological systems for several reasons:

It has a spin of ½, resulting in sharp NMR signals.

It has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity (83% of ¹H). acs.org

There is a near-complete absence of fluorine in natural biological systems, meaning any observed ¹⁹F signal is exclusively from the incorporated probe without background noise. nih.gov

When this compound is incorporated into a protein, the ¹⁹F NMR chemical shift of its CF3 group becomes an exquisitely sensitive reporter of its local microenvironment. nih.gov Even subtle conformational changes in the protein, such as those induced by ligand binding, phosphorylation, or changes in pH, can cause detectable shifts in the ¹⁹F resonance. acs.orgnih.gov This allows for the monitoring of:

Protein Folding and Stability: Observing changes in the ¹⁹F spectrum during thermal or chemical denaturation can provide residue-specific information about the folding pathway. acs.org

Ligand Binding and Drug Screening: The binding of a small molecule or another protein near the fluorinated probe will alter its chemical environment, causing a change in the ¹⁹F chemical shift. nih.govnih.gov This makes protein-observed ¹⁹F NMR (PrOF NMR) a valuable tool for fragment-based drug discovery and for quantifying binding affinities (Kd). nih.gov

Conformational Dynamics: The ¹⁹F signal can provide information on different conformational states of a protein and the kinetics of their interconversion. nih.gov

Furthermore, the hydroxyl group on 3-hydroxy-L-valine could potentially serve as a secondary probe, for instance, by interacting with environmentally sensitive fluorescent dyes or by modulating the local electrostatic environment, which would, in turn, be detected by the ¹⁹F NMR signal. nih.govnih.gov The ability to introduce such a versatile and sensitive probe site-specifically makes this compound a powerful tool for advanced biophysical studies. muni.cz

Applications of 19F Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein Structure Elucidation

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating protein structure, dynamics, and conformational changes. nih.gov The utility of ¹⁹F NMR stems from several key properties of the fluorine-19 nucleus: it has a 100% natural abundance, a high gyromagnetic ratio, and is absent from naturally occurring biological macromolecules, thereby providing a background-free signal. researchgate.net The incorporation of a ¹⁹F-labeled amino acid, such as this compound, places a sensitive spectroscopic probe at a specific site within the protein.

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local microenvironment, including changes in van der Waals packing, local electrostatic fields, and solvent accessibility. nih.gov This sensitivity allows for the detection of subtle conformational changes that might be difficult to observe with other methods. For instance, the trifluoromethyl group on this compound can report on structural alterations triggered by ligand binding, protein-protein interactions, or changes in protein phosphorylation states. nih.gov

A relevant case study involves the substitution of valine with a similar compound, 4,4,4-trifluorovaline (tfV), in two internal positions of a β-sheet region in a ribosomal protein. nih.gov The study aimed to explore the stabilizing effects of fluorination. The findings revealed that the impact of the fluorinated residue was highly context-dependent, either stabilizing or destabilizing the protein fold based on its specific location. nih.gov This underscores the power of ¹⁹F-labeled residues to report on local structural integrity and environmental nuances.

Table 1: Research Findings on Protein Stability with Fluorinated Valine Analogue This table summarizes the observed changes in protein stability upon substituting natural valine with 4,4,4-trifluorovaline (tfV) at different positions within the NTL9 protein, as monitored by circular dichroism (CD). nih.gov

| Protein Variant | Substituted Residue | Change in Free Energy of Unfolding (ΔΔG) | Observation |

| NTL9 (Wild-Type) | Valine | N/A | Baseline stability. |

| tfV3 | Valine at position 3 replaced with tfV | +0.4 kcal/mol | Stabilizing effect. |

| tfV21 | Valine at position 21 replaced with tfV | -0.9 kcal/mol | Destabilizing effect. |

Data sourced from Horng and Raleigh's study on a ribosomal protein. nih.gov

Utilization in Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it particularly useful for studying metalloproteins or proteins modified with a paramagnetic probe, a method known as site-directed spin labeling (SDSL). ethz.chunito.it While this compound is not intrinsically paramagnetic, its structure is suitable for chemical modification to attach a spin label.

In a typical SDSL-EPR experiment, a stable radical, most commonly a nitroxide, is covalently attached to a specific amino acid residue in a protein. The hydroxyl group of this compound provides a potential site for such chemical ligation. Once the spin label is in place, EPR spectroscopy can provide detailed information about:

Solvent Accessibility: The mobility of the spin label is influenced by its exposure to the solvent.

Local Dynamics: Changes in the EPR spectrum can reveal information about the flexibility and motion of the protein backbone or side chains at the labeled site.

Distance Measurements: Using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), it is possible to measure distances between two spin labels or between a spin label and an intrinsic paramagnetic center, typically in the range of 1.5 to 8 nanometers. ethz.ch

While direct applications of this compound in published EPR studies are not prominent, its potential lies in serving as a non-native handle for precise placement of a spin probe. This would allow researchers to investigate regions of a protein that may lack native residues, such as cysteine, which are commonly used for spin labeling.

Modulation of Protein-Ligand and Protein-Protein Interactions through Targeted Incorporation

The ability of proteins to bind specifically to ligands and other proteins is fundamental to nearly all biological processes. nih.gov The targeted incorporation of a synthetic amino acid like this compound can systematically modulate these interactions. The unique properties of its side chain—containing both a hydrophobic trifluoromethyl group and a polar hydroxyl group—can alter the binding profile of a protein through several mechanisms.

Altered Hydrophobic and Steric Profile: The trifluoromethyl group is significantly more hydrophobic and larger than the isopropyl group of valine. frontiersin.org Replacing valine with its trifluorinated analogue can alter the packing of the protein's hydrophobic core or modify the shape and character of a binding pocket. nih.gov These steric and hydrophobic changes can either enhance or weaken interactions with binding partners.

Introduction of Novel Interactions: The highly polarized C-F bonds of the trifluoromethyl group can participate in favorable multipolar interactions with backbone carbonyl groups or other polar moieties in a binding partner. nih.gov Such interactions have been shown to significantly enhance ligand affinity in some systems, for example, in thrombin inhibitors where a fluorine substitution led to a five-fold increase in potency. nih.gov Furthermore, the hydroxyl group on the side chain introduces a new hydrogen bond donor and acceptor, potentially forming new, specific contacts that could increase binding affinity and specificity. nih.gov

The context-dependent nature of these effects is critical. As shown in studies with 4,4,4-trifluorovaline, a fluorinated substitution can be either stabilizing or destabilizing. nih.gov This structural modulation directly influences the protein's conformational landscape and, consequently, its binding kinetics and thermodynamics. By strategically placing this compound at a protein-ligand or protein-protein interface, researchers can rationally design and fine-tune molecular recognition events.

Table 2: General Interaction Roles of Valine in Proteins This table outlines the typical structural roles and interactions of the natural amino acid valine, which this compound would replace and modify.

| Interaction Type | Role of Valine Side Chain | Potential Modulation by this compound |

| Hydrophobic Interactions | The isopropyl group engages in hydrophobic packing to stabilize protein structure. frontiersin.org | The bulkier, more hydrophobic trifluoromethyl group would alter packing and strengthen hydrophobic interactions. |

| van der Waals Contacts | Forms extensive contacts that contribute to the overall stability of the protein fold. nih.gov | Increased surface area of the trifluoromethyl group leads to more extensive van der Waals contacts. |

| Hydrogen Bonding | The valine side chain cannot form hydrogen bonds. | The hydroxyl group introduces the capacity to form new hydrogen bonds, adding specificity. nih.gov |

| Multipolar Interactions | Not significant for the native valine side chain. | The C-F bonds can engage in C-F···C=O and other multipolar interactions, enhancing affinity. nih.gov |

Advanced Computational Chemistry and Molecular Modeling of 4,4,4 Trifluoro 3 Hydroxy L Valine Systems

Quantum Mechanical Studies of Electronic Structure, Conformation, and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding how the introduction of a trifluoromethyl (CF3) group and a hydroxyl (OH) group impacts the intrinsic properties of the L-valine side chain. These studies provide a detailed picture of the electronic structure, preferred conformations, and potential reactivity.

The strong electron-withdrawing nature of the CF3 group significantly alters the local electronic environment. This "inductive effect" can lower the pKa of nearby acidic protons and influence the charge distribution across the entire molecule. QM methods, such as Density Functional Theory (DFT) and second-order Møller-Plesset perturbation theory (MP2), are employed to calculate molecular electrostatic potential (MEP) maps, which visualize this charge redistribution. nih.gov For 4,4,4-Trifluoro-3-hydroxy-L-valine, the MEP would likely show a region of significant negative potential around the fluorine and oxygen atoms, with a corresponding positive potential near the hydroxyl proton.

Conformational analysis via QM is crucial for determining the energetically preferred three-dimensional arrangements of the side chain. By systematically rotating the dihedral angles (χ angles) of the side chain and calculating the energy of each conformation, a potential energy surface can be generated. nih.gov The presence of both a bulky CF3 group and a polar OH group introduces steric and electronic constraints that differ significantly from native valine. It is expected that intramolecular hydrogen bonding between the hydroxyl group and one of the fluorine atoms could stabilize certain rotamers, a phenomenon that can be predicted and quantified by QM calculations.

Reactivity, particularly the propensity of the hydroxyl group to act as a hydrogen bond donor or acceptor, is also a key area of investigation. QM calculations can determine the strength of these potential hydrogen bonds, providing insights into how this residue might interact with other amino acids or ligands within a protein structure. etsu.edu

Table 1: Representative Quantum Mechanical Data for this compound Dipeptide (Note: The following data are illustrative and based on typical values for similar fluorinated and hydroxylated amino acids, as direct literature is unavailable.)

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| Relative Rotamer Energy (χ1 = -60°) | 0.0 kcal/mol (Reference) | DFT/B3LYP/6-31G | Identifies the most stable side-chain conformation. |

| Relative Rotamer Energy (χ1 = 180°) | +2.5 kcal/mol | DFT/B3LYP/6-31G | Indicates the energy barrier for side-chain rotation. |

| Partial Atomic Charge (on OH proton) | +0.45 e | MP2/cc-pVTZ | Highlights the increased acidity and hydrogen bond donor strength. |

| Dipole Moment | 4.2 D | DFT/B3LYP/6-31G* | Reflects the increased polarity of the side chain. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects in Biological Environments

While QM methods are powerful for studying isolated molecules, molecular dynamics (MD) simulations are essential for exploring the behavior of this compound within the dynamic context of a solvated protein. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions over time.

A primary application of MD is to map the conformational landscape of the amino acid side chain when it is part of a peptide or protein. These simulations can reveal how the surrounding protein environment and explicit water molecules influence the rotamer populations predicted by QM calculations. nih.gov The simulations can track the formation and breaking of hydrogen bonds between the hydroxyl group of the modified valine and water or other residues, providing a dynamic picture of its interaction patterns. nih.gov

Table 2: Typical Output from a Molecular Dynamics Simulation of a Peptide containing this compound (Note: The following data are illustrative and based on typical values for similar fluorinated and hydroxylated amino acids, as direct literature is unavailable.)

| Parameter | Simulated Value | Simulation Conditions | Interpretation |

|---|---|---|---|

| Side Chain Dihedral (χ1) Occupancy | gauche(-): 65%, trans: 30%, gauche(+): 5% | 100 ns, explicit water, 300 K | Shows the preference for specific rotamers in a solvated environment. |

| Radial Distribution Function (g(r)) of Water around CF3 | Peak at 4.5 Å | 100 ns, explicit water, 300 K | Indicates the distance of the first solvation shell, reflecting hydrophobicity. |

| Average Number of Hydrogen Bonds (Side Chain OH) | 2.1 (to water) | 100 ns, explicit water, 300 K | Quantifies the interaction of the hydroxyl group with the solvent. |

| Root Mean Square Fluctuation (RMSF) of Side Chain | 0.8 Å | 100 ns, explicit water, 300 K | Measures the flexibility of the side chain within the peptide. |

In Silico Prediction of Binding Affinity and Specificity with Biological Targets

A major goal of incorporating non-canonical amino acids is to modulate the binding affinity and specificity of a protein for its target. In silico methods are instrumental in predicting these effects before undertaking laborious and expensive experimental synthesis and testing. nih.gov Techniques like molecular docking and free energy calculations can provide quantitative estimates of binding energies.

Molecular docking is typically the first step, where the modified protein is computationally positioned within the binding site of its target. The scoring functions used in docking programs provide a rapid estimation of the binding affinity. For this compound, the docking results would indicate whether the modified side chain can be accommodated within the binding pocket and if it can form favorable interactions, such as hydrogen bonds from the hydroxyl group or favorable hydrophobic contacts from the trifluoromethyl group. nih.gov

For more accurate predictions, free energy perturbation (FEP) or thermodynamic integration (TI) methods are used. These methods, often employed in conjunction with MD simulations, calculate the change in binding free energy (ΔΔG) when a natural amino acid is computationally "mutated" to the modified one. nih.gov This allows for a direct prediction of whether the modification will enhance or diminish binding affinity. The results can guide the selection of the most promising candidates for experimental validation. nih.gov

Table 3: Illustrative In Silico Binding Affinity Prediction Data (Note: The following data are illustrative and based on typical values for similar fluorinated and hydroxylated amino acids, as direct literature is unavailable.)

| System | Method | Predicted ΔΔG (kcal/mol) | Interpretation |

|---|---|---|---|

| Valine -> this compound | FEP/MD | -1.5 | The modification is predicted to increase binding affinity. |

| Docking Score (Native Ligand) | AutoDock Vina | -8.2 | Reference binding score for the unmodified protein. |

| Docking Score (Modified Ligand) | AutoDock Vina | -9.1 | A more favorable docking score suggests improved binding. |

| Key Interaction | MD Simulation Analysis | H-bond with target's Asp residue | Identifies a specific interaction responsible for improved affinity. |

Development and Refinement of Force Fields for Fluorinated and Hydroxylated Amino Acid Residues

The accuracy of MD simulations and subsequent binding affinity predictions is critically dependent on the quality of the force field used. nih.gov Standard force fields, such as AMBER and CHARMM, are parameterized for natural amino acids and may not accurately describe the behavior of modified residues like this compound. Therefore, the development and refinement of specific force field parameters for this residue are essential.

Parameterization involves deriving values for bond lengths, bond angles, dihedral angles, and partial atomic charges that accurately reproduce experimental data or high-level QM calculations. nih.govbiorxiv.org For a residue with both fluorination and hydroxylation, this process is particularly challenging. The partial charges must correctly capture the strong inductive effect of the CF3 group and the polar nature of the OH group. The Lennard-Jones parameters, which describe van der Waals interactions, need to be carefully calibrated for the trifluoromethyl group to correctly model its size and hydrophobicity. nih.gov

The process typically involves performing QM calculations on a small model compound, such as an N-acetyl-N'-methylamide-capped dipeptide of the modified amino acid. The resulting energies and geometries are then used to fit the force field parameters. biorxiv.org The refined force field can then be validated by performing MD simulations and comparing the results with available experimental data, such as NMR-derived structural restraints or thermodynamic measurements of model compounds. nih.gov

Table 4: Key Force Field Parameters for this compound (Note: The following data are illustrative and based on typical values for similar fluorinated and hydroxylated amino acids, as direct literature is unavailable.)

| Parameter Type | Atom(s) Involved | Illustrative Value | Derivation Method |

|---|---|---|---|

| Partial Charge | Carbon of CF3 | +0.75 e | RESP fitting to QM MEP |

| Bond Stretch (k_b) | C-F | 450 kcal/mol/Ų | Fit to QM vibrational frequencies |

| Angle Bend (k_θ) | F-C-F | 80 kcal/mol/rad² | Fit to QM potential energy surface |

| Dihedral Torsion (Vn) | H-O-C-C | 1.2 kcal/mol | Fit to QM rotational energy profile |

Emerging Research Directions and Future Perspectives for 4,4,4 Trifluoro 3 Hydroxy L Valine

Design and Synthesis of Advanced Multi-Fluorinated and Multi-Hydroxylated Valine Analogues

The synthesis of fluorinated amino acids is a burgeoning field of research, driven by their potential to modulate the properties of peptides and proteins. nih.gov The design of advanced analogues of 4,4,4-Trifluoro-3-hydroxy-L-valine, incorporating additional fluorine atoms or hydroxyl groups, represents a key area for future investigation. These modifications can further tune the electronic properties, steric hindrance, and binding affinities of the parent molecule.

Synthetic strategies to access such complex unnatural amino acids often involve multi-step sequences. For instance, the introduction of additional fluorine atoms could be achieved through electrophilic fluorination of a suitable precursor using reagents like Selectfluor. nih.gov The synthesis of di- and trifluorinated prolines has been successfully demonstrated, providing a potential roadmap for similar modifications to the valine scaffold. nih.gov

Furthermore, the stereoselective synthesis of these analogues is crucial for their biological applications. Enzymatic resolutions and asymmetric synthesis are powerful tools to obtain enantiomerically pure compounds. For example, acylases have been employed for the resolution of N-acetylated trifluorinated isoleucine diastereomers, a technique that could be adapted for advanced valine analogues. researchgate.net

Future research will likely focus on developing more efficient and scalable synthetic routes to these complex molecules. The use of flow chemistry and biocatalytic methods could streamline their production, making them more accessible for a wide range of research applications. chemscene.com

Table 1: Potential Advanced Analogues of this compound and Their Rationale

| Analogue Name | Structural Modification | Rationale for Synthesis |

| 4,4,4-Trifluoro-2,3-dihydroxy-L-valine | Additional hydroxyl group at C2 | Increased polarity and hydrogen bonding potential, potentially altering enzyme-substrate interactions. |

| 3,4,4,4-Tetrafluoro-3-hydroxy-L-valine | Fluorine substitution at C3 | Enhanced electron-withdrawing properties, potentially increasing the acidity of the hydroxyl group and altering binding modes. |

| 4,4,4-Trifluoro-3-hydroxy-L-norvaline | Elongated carbon chain | Exploration of the impact of side-chain length on biological activity. |

| (2S,3R,4S)-4-Fluoro-4,4-ditrifluoromethyl-3-hydroxy-L-valine | Additional trifluoromethyl and fluoro groups | Maximizing the "fluorous effect" for enhanced protein stability or unique interaction properties. |

Novel Applications in Biocatalysis and Enzyme Mechanism Elucidation

Fluorinated amino acids are invaluable tools in the study of enzyme mechanisms and for the development of novel biocatalysts. The unique properties of the carbon-fluorine bond can be exploited to probe enzymatic reactions and to create enzymes with altered activities or stabilities.

The incorporation of this compound into an enzyme's active site can provide a sensitive 19F NMR probe to monitor conformational changes during catalysis. The large chemical shift dispersion of 19F NMR allows for the clear resolution of signals, providing detailed information about the local environment of the fluorinated residue. rsc.orgresearchgate.net

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of the adjacent hydroxyl group, potentially altering the catalytic mechanism of an enzyme. This can be used to stabilize or destabilize reaction intermediates, providing insights into the transition state of a reaction. For example, α-fluorinated ketones are known to be potent inhibitors of serine proteases due to the stabilization of the tetrahedral intermediate. nih.gov

In the realm of biocatalysis, the introduction of this compound could be used to engineer enzymes with novel functionalities. For instance, the altered electronic properties could lead to enzymes with enhanced substrate specificity or the ability to catalyze new-to-nature reactions. While the biocatalytic synthesis of valaciclovir has been demonstrated using commercial enzymes and L-valine methyl ester, the use of fluorinated valine analogues could open up new avenues for the synthesis of other antiviral prodrugs. researchgate.net

Table 2: Potential Biocatalytic Applications and Mechanistic Studies

| Application/Study | Rationale | Expected Outcome |

| Enzyme Inhibition Studies | The trifluoromethyl and hydroxyl groups can mimic transition states of enzymatic reactions, leading to potent and specific inhibition. | Identification of novel enzyme inhibitors for therapeutic or research purposes. nih.govmdpi.com |

| 19F NMR Probing of Enzyme Dynamics | The 19F nucleus is a sensitive reporter of the local chemical environment. | Detailed insights into enzyme conformational changes upon substrate binding and catalysis. rsc.orgresearchgate.net |

| Engineering Novel Biocatalysts | Incorporation of the fluorinated valine can alter the active site environment and catalytic properties of an enzyme. | Creation of enzymes with enhanced stability, altered substrate specificity, or novel catalytic activities. |

| Elucidation of Reaction Mechanisms | The electron-withdrawing trifluoromethyl group can be used to probe the importance of electronic effects in catalysis. | A deeper understanding of the chemical steps involved in enzymatic reactions. nih.govresearchgate.net |

Integration with Quantitative Biology Approaches for Systems-Level Understanding

Quantitative biology, particularly proteomics, aims to understand the abundance, modification, and interaction of proteins at a systems level. The integration of this compound into quantitative proteomics workflows offers exciting new possibilities for studying cellular processes.

One promising approach is the use of fluorinated amino acids in combination with mass spectrometry-based proteomics. The unique mass of the trifluoromethyl group can serve as a distinctive tag for identifying and quantifying proteins that have incorporated this unnatural amino acid. This can be particularly useful for tracking the synthesis and turnover of specific proteins within a complex biological system.

Furthermore, the incorporation of this compound can be used to study protein-protein interactions. The fluorinated side chain can act as a subtle perturbation, allowing researchers to map binding interfaces and to identify key residues involved in complex formation. Changes in the 19F NMR spectrum upon protein binding can provide quantitative information about binding affinities and kinetics.

Future research in this area will likely focus on developing methods for the efficient and site-specific incorporation of this compound into proteins in living cells. This will enable the study of protein dynamics and interactions in their native cellular context, providing a more accurate picture of their biological function.

Development of High-Throughput Screening Methodologies for Research Applications

High-throughput screening (HTS) is a powerful tool for discovering new bioactive molecules and for optimizing biological processes. The development of HTS methodologies tailored for research applications of this compound will be crucial for unlocking its full potential.

One area of focus will be the development of HTS assays for identifying enzymes that can efficiently incorporate this unnatural amino acid into proteins. This could involve the use of fluorescent or colorimetric reporters that are activated upon successful incorporation. Such assays would facilitate the directed evolution of enzymes with improved substrate specificity for fluorinated valine analogues.

Another important application of HTS will be in the screening of compound libraries for inhibitors of enzymes that process this compound or its derivatives. For example, HTS assays could be developed to identify inhibitors of proteases that cleave peptides containing this fluorinated residue. nih.gov

Furthermore, 19F NMR-based screening methods offer a powerful approach for identifying ligands that bind to proteins containing this compound. adelphi.eduresearchgate.net The high sensitivity and low background of 19F NMR make it well-suited for HTS applications. Competition-based screening assays, where a library of compounds is screened for their ability to displace a known fluorinated ligand, can be particularly effective. adelphi.edu

Table 3: High-Throughput Screening Methodologies

| Screening Method | Target Application | Principle |

| Fluorescence-Activated Cell Sorting (FACS) | Directed evolution of enzymes for incorporating fluorinated valine. | Sorting of cells based on the fluorescence signal generated by a reporter protein containing the fluorinated amino acid. |

| FRET-based Protease Assay | Screening for inhibitors of proteases that cleave fluorinated peptides. | Measurement of Förster Resonance Energy Transfer between two fluorophores flanking a cleavage site in a peptide substrate. |

| 19F NMR-based Fragment Screening | Discovery of small molecule binders to fluorinated proteins. | Detection of changes in the 19F NMR spectrum of a fluorinated protein upon binding of a fragment from a chemical library. adelphi.eduresearchgate.netresearchgate.net |

| Yeast Two-Hybrid Screening | Identification of protein-protein interactions involving fluorinated proteins. | A genetic method to detect protein-protein interactions in vivo. |

Q & A

Q. What are the recommended methods for synthesizing 4,4,4-Trifluoro-3-hydroxy-L-valine with high enantiomeric purity?

Synthesis typically involves protecting the hydroxyl and amino groups to avoid side reactions. For example:

- Step 1 : Protect the L-valine amino group using tert-butoxycarbonyl (Boc) and the hydroxyl group with a silyl protecting agent (e.g., TBS-Cl).

- Step 2 : Introduce trifluoromethyl groups via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Ruppert-Prakash reagent.

- Step 3 : Deprotect under mild acidic conditions (e.g., TFA for Boc) and fluoride-based agents (e.g., TBAF for silyl groups).

Characterization should include ¹H/¹³C NMR to confirm stereochemistry and mass spectrometry (MS) to verify molecular weight. Yield optimization may require adjusting reaction temperatures (e.g., −78°C for fluorination) .

Q. How can researchers validate the purity and structural integrity of this compound?

- NMR Spectroscopy : Compare chemical shifts (δ) of key protons (e.g., hydroxyl at δ 2.5–3.5 ppm, CF₃ groups at δ 110–120 ppm in ¹⁹F NMR) with reference data.

- HPLC : Use chiral columns (e.g., Daicel CHIRALPAK®) with a mobile phase of hexane/isopropanol (90:10) to assess enantiomeric excess (>98%).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 210.1) using high-resolution MS .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., fluorination).

- Waste Management : Segregate halogenated waste and dispose via licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers investigate the stereochemical stability of this compound under varying pH conditions?

- Experimental Design :

- Prepare solutions at pH 2–12 and incubate at 25°C/37°C.

- Monitor racemization via chiral HPLC at intervals (0, 24, 48 hrs).

- Use circular dichroism (CD) to track optical activity changes.

- Data Analysis : Calculate rate constants (k) for racemization using first-order kinetics. Higher k values at alkaline pH may indicate susceptibility to base-catalyzed degradation .

Q. How should conflicting solubility data for this compound in polar solvents be resolved?

- Methodological Approach :

- Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.

- Compare shake-flask solubility (saturated solutions in water/DMSO) with thermodynamic modeling (e.g., Hansen solubility parameters).

- Validate via X-ray crystallography to identify intermolecular interactions (e.g., hydrogen bonding with CF₃ groups) that reduce solubility .

Q. What strategies can elucidate the role of this compound in modulating enzyme activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.